Ethyl (8-methyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate
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Overview
Description
ETHYL 2-(8-METHYL-3-THIOXO-1,2,4-TRIAZASPIRO[4.5]DEC-2-YL)ACETATE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a triazaspirane core and a thioxo group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(8-METHYL-3-THIOXO-1,2,4-TRIAZASPIRO[4.5]DEC-2-YL)ACETATE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(8-METHYL-3-THIOXO-1,2,4-TRIAZASPIRO[4.5]DEC-2-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
ETHYL 2-(8-METHYL-3-THIOXO-1,2,4-TRIAZASPIRO[4.5]DEC-2-YL)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(8-METHYL-3-THIOXO-1,2,4-TRIAZASPIRO[4.5]DEC-2-YL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities.
Thioamides: Used in the synthesis of various heterocyclic compounds.
Triazolopyrimidines: Exhibiting significant pharmacological activities.
Uniqueness
ETHYL 2-(8-METHYL-3-THIOXO-1,2,4-TRIAZASPIRO[4.5]DEC-2-YL)ACETATE stands out due to its unique spiro structure and the presence of both a triazaspirane core and a thioxo group. This combination of features provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H21N3O2S |
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Molecular Weight |
271.38 g/mol |
IUPAC Name |
ethyl 2-(8-methyl-3-sulfanylidene-1,2,4-triazaspiro[4.5]decan-2-yl)acetate |
InChI |
InChI=1S/C12H21N3O2S/c1-3-17-10(16)8-15-11(18)13-12(14-15)6-4-9(2)5-7-12/h9,14H,3-8H2,1-2H3,(H,13,18) |
InChI Key |
WCRASYGYHSZOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=S)NC2(N1)CCC(CC2)C |
Origin of Product |
United States |
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